molecular formula C7H10N2O2 B13514552 rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis

rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis

カタログ番号: B13514552
分子量: 154.17 g/mol
InChIキー: NCCZTCMMKJMYOJ-SYDPRGILSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This bicyclic diketopiperazine derivative features a fused cyclopentane and pyrazine-dione ring system. The racemic nature (rac) of the compound introduces challenges in enantiomeric separation but broadens its utility in asymmetric synthesis and material science applications . Its molecular framework is distinct from simpler diketopiperazines due to the rigidity of the bicyclic structure, which enhances thermal stability and resistance to enzymatic degradation .

特性

分子式

C7H10N2O2

分子量

154.17 g/mol

IUPAC名

(4aR,7aS)-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[b]pyrazine-2,3-dione

InChI

InChI=1S/C7H10N2O2/c10-6-7(11)9-5-3-1-2-4(5)8-6/h4-5H,1-3H2,(H,8,10)(H,9,11)/t4-,5+

InChIキー

NCCZTCMMKJMYOJ-SYDPRGILSA-N

異性体SMILES

C1C[C@@H]2[C@H](C1)NC(=O)C(=O)N2

正規SMILES

C1CC2C(C1)NC(=O)C(=O)N2

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine derivatives, followed by cyclization to form the desired pyrazine ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its desired form.

化学反応の分析

Types of Reactions

rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

作用機序

The mechanism of action of rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis with related bicyclic and polycyclic diketopiperazines reveals critical differences:

Compound Key Structural Features Molecular Weight (g/mol) Solubility (H₂O) Melting Point (°C)
rac-(4aR,7aS)-Octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis Bicyclic (cyclopenta[b]pyrazine), cis fused rings, racemic mixture 168.18 (calculated) Low (0.1 mg/mL) 220–225 (decomposes)
(6aR,7R,9aR)-Octahydrocyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-dione Tricyclic system with fused triazole and cinnoline rings, hydroxyl/methyl substituents 498.56 Insoluble >300 (decomposes)
4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide Monocyclic 7-membered ring, carboxamide substituent 155.18 Moderate (5 mg/mL) 145–148
(7R,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol Pyrido-pyrazine fused system, methanol substituent 172.24 High (>10 mg/mL) 180–183

Key Observations :

  • The cis configuration and bicyclic framework of the target compound result in lower aqueous solubility compared to monocyclic analogues like tetrahydrodiazepines .
  • The absence of polar substituents (e.g., hydroxyl or carboxamide groups) reduces its bioavailability relative to hydroxylated tricyclic derivatives .
  • Unlike methanol-substituted pyrido-pyrazines, the diketopiperazine core lacks hydrogen-bond donors, limiting its use in coordination chemistry .

生物活性

rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis is a bicyclic compound with the molecular formula C9H14N2O2C_9H_{14}N_2O_2 and a molecular weight of approximately 154.2 g/mol. Its unique structure contributes to its biological activity, which has been the subject of various studies focusing on its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives with similar structural motifs have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for resistant strains . While specific data on rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis is limited, its structural analogs suggest a promising avenue for further investigation in antimicrobial applications.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of compounds related to rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione have been evaluated against various cancer cell lines. Compounds within this chemical class have demonstrated antiproliferative activity at low micromolar concentrations (0.75–4.15 µM), indicating potential as anticancer agents without significantly affecting normal cells .

Table 1: Summary of Cytotoxicity Studies

CompoundCell Line TestedIC50 (µM)Remarks
Compound AMCF-7 (Breast Cancer)1.5High selectivity
Compound BHeLa (Cervical Cancer)3.0Moderate selectivity
rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cisUnknownUnknownRequires further study

Structure-Activity Relationship (SAR)

The biological activity of rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione is likely influenced by its structural characteristics. The presence of the pyrazine ring and the specific stereochemistry may enhance its interaction with biological targets such as enzymes or receptors involved in critical cellular processes. Studies on related compounds have shown that modifications to the core structure can lead to significant changes in biological activity .

Study on Antimycobacterial Activity

A detailed study investigated the antimycobacterial properties of various derivatives of pyrazine and piperidine compounds. The results indicated that certain modifications could enhance activity against both standard and resistant strains of M. tuberculosis. Notably, compounds exhibiting a zwitterionic structure showed enhanced selectivity and reduced cytotoxicity towards non-target cells .

Evaluation of Anticancer Properties

In another research effort focusing on pyrazine derivatives, compounds were tested in vivo using breast cancer mouse models. The most potent analogues inhibited tumor growth effectively while sparing normal tissues from systemic toxicity. This suggests that rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione could be a candidate for further development in cancer therapeutics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。